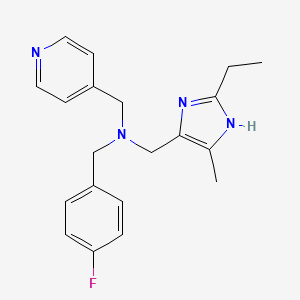![molecular formula C16H15N5OS2 B4259929 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine](/img/structure/B4259929.png)
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine
描述
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. In
作用机制
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine works by binding to the extracellular domain of RAGE, which prevents the interaction between RAGE and its ligands. This, in turn, inhibits downstream signaling pathways that contribute to neuroinflammation and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce amyloid-beta accumulation in the brain, improve cognitive function, and reduce neuroinflammation. Additionally, this compound has been shown to have a neuroprotective effect, reducing neuronal damage and promoting neuronal survival.
实验室实验的优点和局限性
One advantage of 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in terms of reducing neuroinflammation and protecting neurons from damage. However, there are also limitations to using this compound in lab experiments. For example, it may not be effective in all patients with Alzheimer's disease, and may have off-target effects that need to be carefully monitored.
未来方向
There are a number of future directions for research on 2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine. One area of focus is on optimizing the dosing and administration of this compound to maximize its therapeutic effects. Additionally, researchers are exploring the potential of combining this compound with other drugs to enhance its effects. Finally, there is ongoing research on the safety and efficacy of this compound in clinical trials, with the goal of bringing this promising drug to market as a treatment for Alzheimer's disease.
Conclusion:
In conclusion, this compound is a small molecule drug that has shown promising results in preclinical studies for its potential therapeutic effects in treating Alzheimer's disease. By inhibiting RAGE, this compound may help to reduce neuroinflammation and protect neurons from damage, potentially slowing the progression of Alzheimer's disease. While there are limitations to using this compound in lab experiments, there are also many exciting future directions for research on this promising drug.
科学研究应用
2-(4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-1-piperazinyl)pyrazine has been extensively studied for its potential therapeutic effects in treating Alzheimer's disease. It has been shown to inhibit the activity of RAGE (receptor for advanced glycation end products), which is a protein that is upregulated in Alzheimer's disease and contributes to neuroinflammation and neuronal damage. By inhibiting RAGE, this compound may help to reduce neuroinflammation and protect neurons from damage, potentially slowing the progression of Alzheimer's disease.
属性
IUPAC Name |
(4-pyrazin-2-ylpiperazin-1-yl)-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c22-16(12-11-24-15(19-12)13-2-1-9-23-13)21-7-5-20(6-8-21)14-10-17-3-4-18-14/h1-4,9-11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUMZSXNKCWWEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CSC(=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4259849.png)
![1-[4-(2-benzyl-4-morpholinyl)-4-oxobutyl]-2-piperidinone](/img/structure/B4259855.png)
![N-methyl-N-[4-(methylsulfonyl)benzyl]-1-pyridin-2-ylpropan-2-amine](/img/structure/B4259863.png)

![[1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4259874.png)
![1-{3-[3-(2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-2-propanol](/img/structure/B4259891.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]piperazine trifluoroacetate](/img/structure/B4259892.png)
![methyl (2S,4R)-1-methyl-4-{[(2S)-tetrahydrofuran-2-ylcarbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4259900.png)
![methyl 5-[({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-5-oxopentanoate](/img/structure/B4259903.png)
![3-(4-fluorophenoxy)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-methylpropan-1-amine](/img/structure/B4259909.png)
![N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-N-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4259914.png)
![(3-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)dimethylamine](/img/structure/B4259915.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4259919.png)

